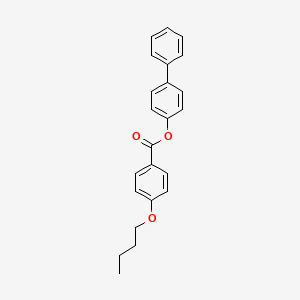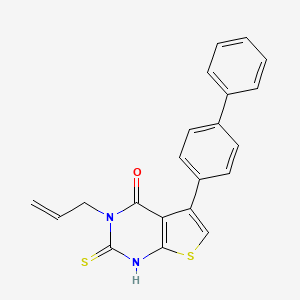
1-(9-Propyl-9h-fluoren-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Propyl-9h-fluoren-2-yl)ethanone is an organic compound with the molecular formula C18H18O and a molecular weight of 250.344 g/mol It is a member of the fluorenone family, characterized by a fluorenyl group attached to an ethanone moiety
Preparation Methods
The synthesis of 1-(9-Propyl-9h-fluoren-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with fluorenone and propyl bromide as the primary reactants.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Procedure: Fluorenone is reacted with propyl bromide in the presence of potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(9-Propyl-9h-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Halogens, nitric acid, sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9-Propyl-9h-fluoren-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 1-(9-Propyl-9h-fluoren-2-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to various biochemical effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
1-(9-Propyl-9h-fluoren-2-yl)ethanone can be compared with other fluorenone derivatives, such as:
9-Fluorenone: The parent compound, which lacks the propyl and ethanone groups.
1-(9-Butyl-9h-fluoren-2-yl)ethanone: A similar compound with a butyl group instead of a propyl group.
1-(9,9-Dibutyl-9h-fluoren-2-yl)ethanone: A derivative with two butyl groups attached to the fluorenyl moiety.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
15263-35-1 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-(9-propyl-9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C18H18O/c1-3-6-14-15-7-4-5-8-16(15)17-10-9-13(12(2)19)11-18(14)17/h4-5,7-11,14H,3,6H2,1-2H3 |
InChI Key |
JSTPGHYZPMASQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11970533.png)
![2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid](/img/structure/B11970534.png)
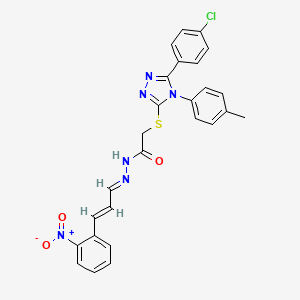

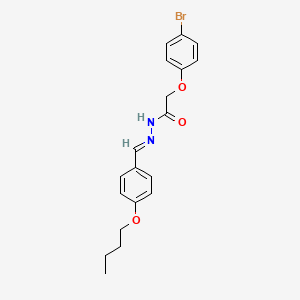
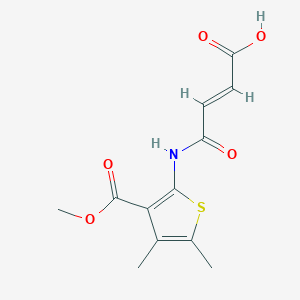
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11970580.png)
![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11970581.png)
![5-(2-bromophenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11970586.png)
![4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11970587.png)
